molecular formula C15H20O5S B1594884 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate CAS No. 23511-05-9

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate

Cat. No.: B1594884
CAS No.: 23511-05-9
M. Wt: 312.4 g/mol
InChI Key: OWOKCUXVMOFUSP-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]decan-8-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H20O5S It is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system fused to a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1,4-Dioxaspiro[4.5]decan-8-ol+4-methylbenzenesulfonyl chloride1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate+HCl\text{1,4-Dioxaspiro[4.5]decan-8-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 1,4-Dioxaspiro[4.5]decan-8-ol+4-methylbenzenesulfonyl chloride→1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can be hydrolyzed to yield 1,4-Dioxaspiro[4.5]decan-8-ol and 4-methylbenzenesulfonic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

    Hydrolysis: 1,4-Dioxaspiro[4.5]decan-8-ol and 4-methylbenzenesulfonic acid.

    Reduction: 1,4-Dioxaspiro[4.5]decan-8-ol.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure.

    Material Science: Investigated for its properties in the development of new materials and polymers.

    Chemical Biology: Used in studies involving enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
  • 1,4-Dioxaspiro[4.5]decan-8-ol
  • 1,4-Dioxaspiro[4.5]decane

Uniqueness

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOKCUXVMOFUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340793
Record name 8-tosyloxy-1,4-dioxaspiro[4,5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23511-05-9
Record name 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23511-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-tosyloxy-1,4-dioxaspiro[4,5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8-hydroxy-1,4-dioxaspiro[4.5]decane (237 g, 1.5 mol) and 700 ml of pyridine was stirred at 0° C. while p-toluenesulfonyl chloride was added portion-wise. After the addition was completed the mixture was stirred for two days at 7° C. The mixture was poured into a 4-kg mixture of equal parts of ice and water with vigorous stirring. After about fifteen minutes a solid separated; this was filtered and washed with water. Dissolved the solid in CH2Cl2 and separated CH2Cl2 solution from residual water. The organic layer was dried (K2CO3 --Na2SO4), filtered and concentrated in vacuo at 36° C. The solution remaining was diluted with Skellysolve B and cooled to -75° C. with stirring. The white solid was filtered and dried in vacuo to give 435 g (92.9%), mp 65°-67.5° C. of the subtitled intermediate. IR C=C (1600), --SO2O-- (1350, 1180), C--O/S--O--C (1105, 945, 925), --SO3 -- (675); nmr (CDCl3) was in accordance with the structure assignment; mass spectrum m/e 312 (M+).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-ol (Intermediate M) (99.8 g, 0.63 mol) in pyridine (450 mLs) at 0° C. under nitrogen was added tosylchloride (132.4 g, 0.69 mol) portionwise such that T<2° C. On complete addition, the mixture was allowed to warm slowly to room temperature and stirred at room temperature overnight. Treated with water (750 mL) and extracted with EtOAc (500 mL then 2×250 mL). Combined extracts were washed with 3N HCl (3×300 mL), brine (300 mL) and dried over Na2SO4. Filtered and evaporated to yield a pale yellow oil (200 g crude). This oil was treated with petroleum ether (40-60°) (200 mL) and scratched to induce solid formation. 1,4-dioxaspiro[4.5]dec-8-yl 4-methyl-1-benzenesulfonate was filtered, washed with petroleum ether (40-60°) (200 mL) and dried in vacuo. Yield=181.0 g, 92%.
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Synthesis routes and methods III

Procedure details

To a solution of 1,4-dioxa-spiro[4.5]decan-8-ol (1.0 mg, 6.3 mmol) and triethylenediamine (0.780 mg, 7.0 mmol) cooled to 0° C. in DCM (20 mL) was added p-toluenesulfonylchloride (1.31 g, 7.0 mmol) in DCM (5 mL). The reaction mixture was stirred overnight and then washed with 0.5 N HCl (20 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and concentrated to give the title compound (2.0 g) which was used without further purification.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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